N-(1,3-benzothiazol-2-yl)-1-[6-(pyridin-3-yl)pyridazin-3-yl]piperidine-4-carboxamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-1-[6-(pyridin-3-yl)pyridazin-3-yl]piperidine-4-carboxamide is a complex organic compound that features a benzothiazole ring, a pyridazine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-1-[6-(pyridin-3-yl)pyridazin-3-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole ring, followed by the construction of the pyridazine ring, and finally the formation of the piperidine ring. Common reagents used in these reactions include halogenated compounds, amines, and carboxylic acids. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, use of continuous flow reactors, and implementation of purification techniques such as crystallization or chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-1-[6-(pyridin-3-yl)pyridazin-3-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, N-(1,3-benzothiazol-2-yl)-1-[6-(pyridin-3-yl)pyridazin-3-yl]piperidine-4-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets could lead to the discovery of new drugs or therapeutic agents.
Medicine
In medicine, this compound could be studied for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties may offer advantages in various industrial applications.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-1-[6-(pyridin-3-yl)pyridazin-3-yl]piperidine-4-carboxamide would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1,3-benzothiazol-2-yl)-1-[6-(pyridin-3-yl)pyridazin-3-yl]piperidine-4-carboxamide include other benzothiazole derivatives, pyridazine derivatives, and piperidine derivatives. These compounds share structural similarities and may exhibit comparable chemical and biological properties.
Uniqueness
What sets this compound apart is its unique combination of three distinct ring systems. This structural complexity may confer unique properties and activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-(6-pyridin-3-ylpyridazin-3-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6OS/c29-21(25-22-24-18-5-1-2-6-19(18)30-22)15-9-12-28(13-10-15)20-8-7-17(26-27-20)16-4-3-11-23-14-16/h1-8,11,14-15H,9-10,12-13H2,(H,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCHVWZDDKLMQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC3=CC=CC=C3S2)C4=NN=C(C=C4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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